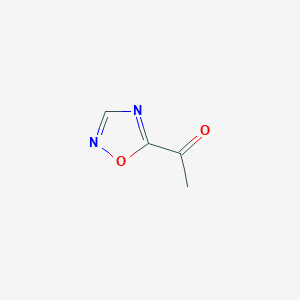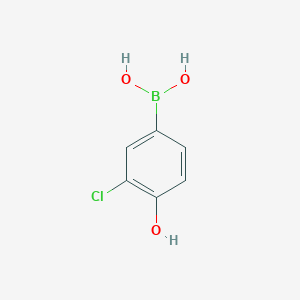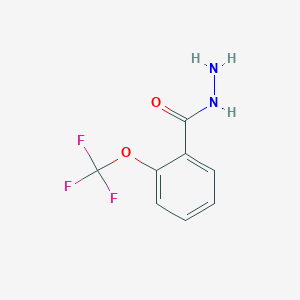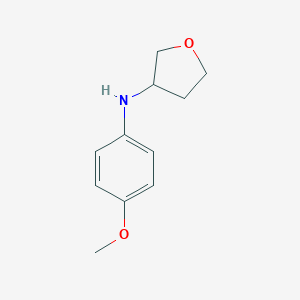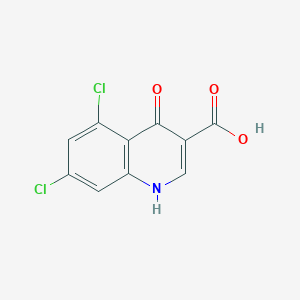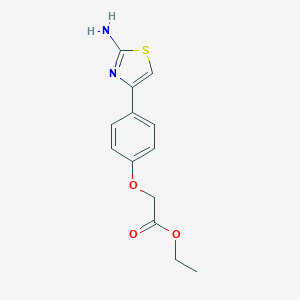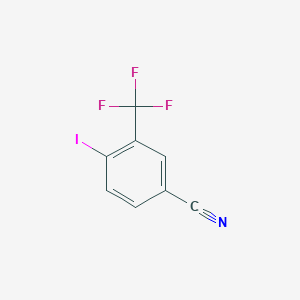![molecular formula C13H19NO3 B061259 4-[2-(2-Methoxyphenoxy)ethyl]morpholine CAS No. 167405-05-2](/img/structure/B61259.png)
4-[2-(2-Methoxyphenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methoxyphenoxy)ethyl]morpholine, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a methoxyphenoxyethyl group attached to it, which makes it a unique and versatile compound.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is not well understood, but it is believed to act as a modulator of various biological pathways. It has been shown to interact with proteins and enzymes involved in cellular signaling and metabolism. 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models. 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been shown to have low toxicity and is well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine in lab experiments is its versatility. It can be used in various fields such as medicinal chemistry, material science, and organic synthesis. It is also easy to synthesize and has good purity. However, one of the limitations of using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for the research and development of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine. One area of interest is the development of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a potential drug candidate for the treatment of various diseases. Another area of interest is the synthesis of functional polymers using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a monomer. Additionally, the use of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a protecting group for various functional groups in organic synthesis is an area of interest. Further research is needed to fully understand the mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is a versatile and unique compound that has gained significant attention in the scientific community. Its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis make it an important compound to study. The synthesis method of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is simple and yields high purity. Further research is needed to fully understand the mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-methoxyphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction takes place at room temperature and produces 4-[2-(2-Methoxyphenoxy)ethyl]morpholine as a white solid. This method has been optimized to produce high yields of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine with good purity.
Applications De Recherche Scientifique
4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of other bioactive compounds. In material science, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been used as a monomer for the synthesis of functional polymers with unique properties. In organic synthesis, 4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been used as a protecting group for various functional groups.
Propriétés
Numéro CAS |
167405-05-2 |
|---|---|
Nom du produit |
4-[2-(2-Methoxyphenoxy)ethyl]morpholine |
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
4-[2-(2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-2-3-5-13(12)17-11-8-14-6-9-16-10-7-14/h2-5H,6-11H2,1H3 |
Clé InChI |
TZVCRURTWPSQQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
SMILES canonique |
COC1=CC=CC=C1OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



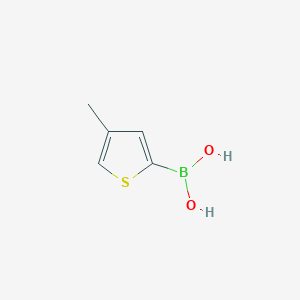
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
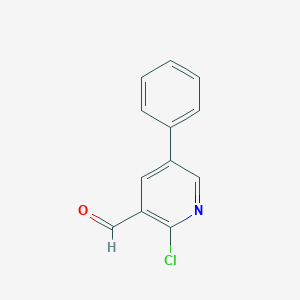
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
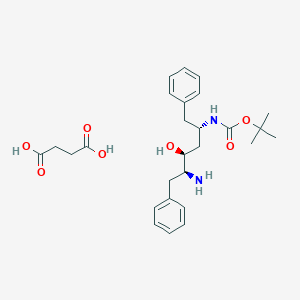
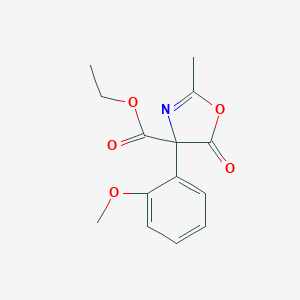
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
